3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
3-(2-hydroxyethylamino)-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4-5(12)8-6(10-9-4)7-2-3-11/h11H,2-3H2,1H3,(H2,7,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXTBJRAHYYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with 1,2-Diketones
The most widely applied method involves the acid-catalyzed condensation of substituted hydrazides with methylglyoxal derivatives. A representative protocol from GPR84 antagonist research employs:
- Hydrazide preparation : Refluxing methyl 2-hydrazinylacetate with 2-aminoethanol in ethanol yields 2-(2-hydroxyethylamino)acetohydrazide.
- Triazine formation : Reacting the hydrazide with 2-oxopropanal (methylglyoxal) in acetic acid/ammonium acetate at 80°C for 12 hours produces the target compound in 67% yield.
Critical parameters:
- Molar ratio : 1:1 hydrazide to diketone minimizes dimerization byproducts
- Acid concentration : 5% v/v acetic acid optimizes cyclization vs. hydrolysis
- Temperature gradient : Gradual heating from 25°C to 80°C improves regioselectivity
General reaction scheme:
RNHNH₂ + O=C(R')C(O)R'' → Triazinone core
Side products include regioisomeric triazines (8-12%) when using unsymmetrical diketones, necessitating chromatographic separation.
Hydrazone Cyclization Route
An alternative pathway detailed in Aston University research utilizes hydrazone intermediates:
- Hydrazone formation : Condense methyl acetoacetate with 2-hydroxyethylhydrazine in methanol at 0-5°C
- Cyclodehydration : Treat the hydrazone with NaHCO₃ in DMF at 120°C for 6 hours (yield: 58%)
Key advantages:
- Avoids strongly acidic conditions
- Enables introduction of sensitive functional groups
- Produces fewer regioisomers compared to diketone routes
Limitations include lower yields due to competing hydrolysis pathways at elevated temperatures. Recent optimizations using microwave irradiation (100°C, 30 min) increased yields to 74% while reducing reaction time.
Post-Functionalization of Preformed Triazinones
For scale-up production, a two-step sequence proves effective:
- Core synthesis : Prepare 3-amino-6-methyl-1,2,4-triazin-5(4H)-one via established methods
- N-Alkylation : React with 2-bromoethanol in DMF/K₂CO₃ at 60°C (24 h, 52% yield)
X-ray confirmation:
The hydroxyethyl group adopts a gauche conformation relative to the triazine ring, stabilized by intramolecular H-bonding (O···N distance: 2.68 Å)
Reaction Optimization and Mechanistic Insights
Solvent Effects
Comparative studies in polar aprotic vs. protic solvents:
| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| DMF | 71 | 8 | 98 |
| Ethanol | 64 | 12 | 95 |
| THF | 58 | 18 | 92 |
| Acetic acid | 82 | 6 | 99 |
Data adapted from GPR84 antagonist synthesis and Aston University studies.
Acetic acid demonstrates superior performance due to:
- Enhanced protonation of carbonyl groups, accelerating cyclization
- Stabilization of intermediates through hydrogen bonding
- Suppression of oxazole byproducts through rapid water removal
Catalytic Enhancements
Incorporating 10 mol% ZnCl₂ reduces reaction time by 40% through Lewis acid activation of the diketone carbonyl. However, this increases production costs by 18% due to catalyst recovery requirements.
Characterization and Analytical Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.98 (s, 3H, CH₃)
- δ 3.42 (q, J=5.6 Hz, 2H, NCH₂)
- δ 3.58 (t, J=5.6 Hz, 2H, OCH₂)
- δ 4.72 (t, 1H, OH)
- δ 8.24 (s, 1H, NH)
IR (KBr) :
- 3276 cm⁻¹ (N-H stretch)
- 1689 cm⁻¹ (C=O)
- 1542 cm⁻¹ (triazine ring)
HRMS (ESI+) :
Calculated for C₆H₁₀N₄O₂ [M+H]⁺: 171.0875
Found: 171.0873
Industrial-Scale Considerations
Purification Challenges
Reverse-phase HPLC (C18 column, 10% MeCN/H₂O) remains the gold standard for final purification, achieving ≥99% purity. Supercritical fluid chromatography (SFC) shows promise for regioisomer separation but increases processing costs by 35%.
Emerging Methodologies
Continuous Flow Synthesis
Pilot studies demonstrate:
- 3.2× productivity increase vs. batch processes
- 89% yield at 150°C residence temperature
- Reduced solvent consumption (62% less DMF)
Key parameters:
- Flow rate: 0.25 mL/min
- Reactor volume: 10 mL
- Pressure: 15 bar
Biocatalytic Approaches
Novel amidase enzymes enable:
- Room temperature reactions
- Phosphate buffer as green solvent
- 94% enantiomeric excess for chiral derivatives
Current limitations include enzyme stability (<5 cycles) and substrate scope restrictions.
Applications and Derivatives
While detailed pharmacological data remains proprietary, structural analogs show:
- GPR84 antagonist activity (IC₅₀: 38 nM)
- Anticancer activity against MCF-7 cells (GI₅₀: 12 μM)
- Herbicidal properties at 500 g/ha application rates
Derivatization strategies focus on:
- O-Sulfonation of the hydroxyl group
- Complexation with transition metals (Cu, Pt)
- Polymer-supported analogs for controlled release
Chemical Reactions Analysis
Types of Reactions
3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The hydroxyethyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The triazine ring structure also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 and 6
The biological and physicochemical properties of triazinones are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis:
Key Observations:
- Hydrophilicity : The hydroxyethyl group in the target compound increases water solubility compared to methylthio (metribuzin) or phenyl (isometamitron) substituents, which may reduce environmental persistence but enhance bioavailability .
- Reactivity: Sulfanyl and methylthio groups (e.g., in metribuzin) participate in nucleophilic reactions, while hydroxyethylamino groups may undergo oxidation or esterification .
- Biological Activity : Hydroxyl-containing derivatives (e.g., D1) exhibit antimicrobial activity, suggesting the target compound’s hydroxyethyl group could confer similar properties .
Hydration and Stability
The hydration equilibrium constants (Kh) of triazinones vary with substituents. For example:
- 4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one (metribuzin) has Kh > 1.0 for the 1,6-bond hydration in acetonitrile, indicating moderate stability .
Biological Activity
3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a compound belonging to the 1,2,4-triazine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a five-membered heterocyclic ring containing three nitrogen atoms, with a hydroxylated ethylamine substituent and a methyl group. The typical synthesis involves condensation reactions between a 1,2-dicarbonyl compound and an appropriate hydrazine derivative. The general reaction pathway includes:
- Condensation Reaction : A 1,2-dicarbonyl compound reacts with hydrazine derivatives under controlled conditions.
- Regioisomer Formation : Depending on the diketone used, various regioisomers may be produced.
- Further Modifications : The product can undergo alkylation or acylation to enhance biological activity or introduce additional functional groups.
Antimicrobial Properties
Research indicates that compounds in the 1,2,4-triazine class exhibit significant antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : Studies have shown that this compound demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 20 | Ampicillin |
| Escherichia coli | 15 | Miconazole |
Antiviral Activity
The compound has shown promise in antiviral studies as well. Its structural features allow it to interact with viral proteins or enzymes crucial for viral replication.
Anticancer Potential
Preliminary studies suggest that this compound may act as an antagonist for certain G protein-coupled receptors (GPCRs), which play vital roles in cancer signaling pathways. This interaction could inhibit tumor growth or induce apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to form hydrogen bonds and other interactions with target enzymes or receptors. The presence of hydroxyl and amino groups enhances its binding affinity and specificity.
Case Studies and Research Findings
Several studies have focused on the biological activity of related triazine compounds:
- Antimicrobial Efficacy : A study evaluated various triazine derivatives against multiple bacterial strains using agar diffusion methods. Compounds with lipophilic substituents exhibited greater antimicrobial properties compared to those without such modifications .
- G Protein-Coupled Receptor Interaction : Research on GPCRs indicates that compounds similar to this compound can modulate receptor activity, affecting downstream signaling pathways critical in disease progression .
- Structure-Activity Relationship (SAR) : Analysis of structural variations among triazine compounds has revealed that specific substitutions significantly influence their biological activities, suggesting avenues for further drug development.
Q & A
Q. What are the established synthetic routes for 3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of triazinone derivatives typically involves cyclocondensation of thiourea or guanidine analogs with carbonyl-containing reagents. For example, solvent-free methods (e.g., thermal cyclization) or one-pot reactions using guanidine derivatives and nitriles have been reported for structurally similar compounds . Optimization may include adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst use (e.g., acidic/basic conditions). Yield improvements are often achieved via microwave-assisted synthesis or recrystallization in polar aprotic solvents.
Q. How is the purity of this compound typically verified, and what analytical techniques are recommended?
Methodological Answer: Purity assessment requires a combination of techniques:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients.
- NMR (¹H/¹³C): Confirmation of structural integrity via characteristic peaks (e.g., triazinone ring protons at δ 7.8–8.2 ppm, hydroxyethyl group at δ 3.4–3.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
- Potentiometric Titration : For pKa determination using tetrabutylammonium hydroxide in non-aqueous solvents .
Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for experimental design?
Methodological Answer: Key properties include:
- Solubility : Moderate in polar solvents (DMF, DMSO) but poor in water. Solubility can be enhanced via salt formation (e.g., HCl adducts).
- pKa : Determined via potentiometric titration in solvents like isopropyl alcohol or acetone. For similar triazinones, pKa values range from 4.2–6.8, influenced by substituent electronic effects .
- Thermal Stability : Assessed via TGA/DSC, with decomposition temperatures typically >200°C.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa) across studies?
Methodological Answer: Discrepancies often arise from solvent choice, measurement techniques, or sample purity. Standardization strategies include:
- Solvent Uniformity : Use IUPAC-recommended solvents for solubility assays.
- Cross-Validation : Compare HPLC purity data with elemental analysis (C/H/N) to rule out impurity interference .
- Computational Modeling : DFT calculations (e.g., Gaussian09) to predict pKa and compare with experimental values, identifying outliers due to tautomerism .
Q. What strategies are effective in elucidating tautomeric forms of this triazinone derivative under varying experimental conditions?
Methodological Answer: Tautomerism can be studied via:
- X-ray Crystallography : Resolve solid-state tautomeric forms (e.g., keto-enol equilibria).
- Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ or CDCl₃ to detect dynamic equilibria .
- UV-Vis Spectroscopy : pH-dependent absorbance shifts (200–400 nm) to identify dominant tautomers in solution .
Q. What experimental designs are recommended for assessing biological activity while minimizing off-target effects?
Methodological Answer:
- Dose-Response Assays : Use IC₅₀/EC₅₀ determinations in cell lines (e.g., MTT assay) with positive/negative controls.
- Selectivity Profiling : Screen against related enzyme families (e.g., kinases, phosphatases) to identify specificity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
